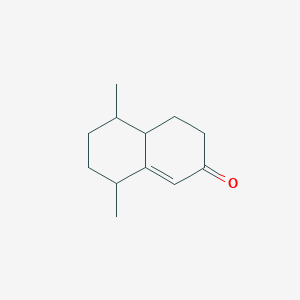
5,8-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by a fused ring structure that includes a benzene ring and a cyclohexane ring. The presence of methyl groups and a ketone functional group in this compound may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can be achieved through various organic synthesis methods. One common approach might involve the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions. The process might include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one may undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl groups may participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5,8-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: May be explored for its pharmacological properties.
Industry: Could be used in the production of fragrances, flavors, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with a similar fused ring structure.
Tetralin: A hydrogenated derivative of naphthalene with similar chemical properties.
Decalin: Another hydrogenated naphthalene derivative with two fused cyclohexane rings.
Uniqueness
5,8-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to the presence of methyl groups and a ketone functional group, which may influence its reactivity and applications compared to other similar compounds.
Properties
CAS No. |
61187-87-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5,8-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-8-3-4-9(2)12-7-10(13)5-6-11(8)12/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
SESYAYWYVCHSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=CC(=O)CCC12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















